molecular formula C15H18N2O4S B277136 N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide

N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide

Cat. No. B277136
M. Wt: 322.4 g/mol
InChI Key: VTMGHYJLPDWMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide, also known as DMTS, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMTS is a member of the class of compounds known as sulfhydryl-containing compounds, which have been found to have a variety of biological activities.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to cellular damage and inflammation. N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide has also been found to modulate the activity of transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function. N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide has also been found to have antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide in lab experiments is its ability to selectively target cancer cells and induce apoptosis, while leaving normal cells unharmed. Another advantage is its anti-inflammatory properties, which can be useful in studying inflammation-related diseases. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer.

Future Directions

There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide. One area of interest is its potential use in combination with other cancer therapeutics to enhance their efficacy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide and its potential applications in other areas of medicine.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyaniline with 2-(4,5-dimethyl-2-oxazolyl)thioacetic acid, followed by cyclization of the resulting intermediate. Another method involves reacting 3,4-dimethoxyaniline with 2-chloroethyl sulfide, followed by cyclization with sodium ethoxide.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide has been found to have anti-inflammatory properties and reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide has been found to have neuroprotective properties and improve cognitive function.

properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H18N2O4S/c1-9-10(2)21-15(16-9)22-8-14(18)17-11-5-6-12(19-3)13(7-11)20-4/h5-7H,8H2,1-4H3,(H,17,18)

InChI Key

VTMGHYJLPDWMRB-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)SCC(=O)NC2=CC(=C(C=C2)OC)OC)C

Canonical SMILES

CC1=C(OC(=N1)SCC(=O)NC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.